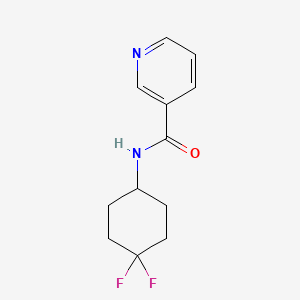
N-(4,4-difluorocyclohexyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)nicotinamide, also known as DFN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFN is a member of the nicotinamide family and is structurally similar to nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. DFN has been shown to have promising effects on various biological processes, making it a potential candidate for drug development.
科学的研究の応用
1. Cancer Biology and Epigenetic Remodeling
Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers suggests a link between nicotinamide metabolism and tumorigenesis. Studies have shown that NNMT affects the methylation potential of cancer cells, leading to an altered epigenetic state that supports pro-tumorigenic gene expression (Ulanovskaya, Zuhl, & Cravatt, 2013). This highlights the role of nicotinamide and its derivatives in understanding and potentially targeting cancer cell metabolism.
2. Metabolic Disorders
Nicotinamide is a precursor to NAD+, a crucial molecule in cellular energy metabolism. Research into NNMT, an enzyme that methylates nicotinamide, reveals its impact on metabolic disorders, including obesity and diabetes. Inhibitors of NNMT have shown promise in reducing metabolic disease markers in animal models, suggesting a therapeutic potential for nicotinamide derivatives in treating metabolic disorders (Kannt et al., 2018).
3. Dermatological Applications
Nicotinamide has been studied for its use in dermatology, particularly in the treatment of acne vulgaris, melasma, atopic dermatitis, and rosacea. Its role in skin cancer prophylaxis and as a cosmetic ingredient also highlights its versatility and potential in topical applications (Forbat, Al‐Niaimi, & Ali, 2017).
4. Pharmacological Inhibition of NNMT
The development of potent inhibitors against NNMT, designed through structure-based rational design, showcases the potential of nicotinamide derivatives in therapeutic applications. These inhibitors aim to modulate nicotinamide metabolism, offering insights into treating diseases linked to NNMT overexpression, such as cancers, obesity, and diabetes (Policarpo et al., 2019).
特性
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)5-3-10(4-6-12)16-11(17)9-2-1-7-15-8-9/h1-2,7-8,10H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGGZAIYEUBBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

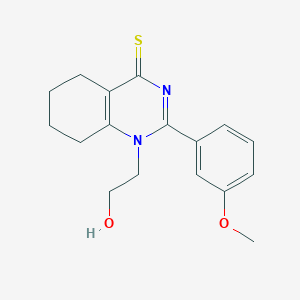
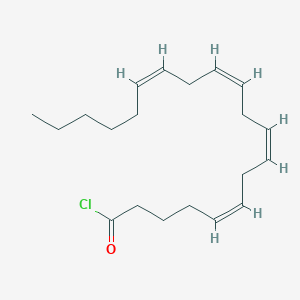
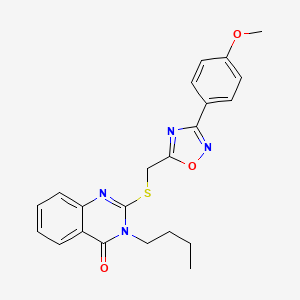
![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)
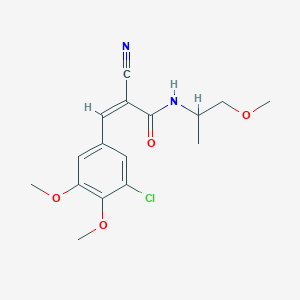
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)
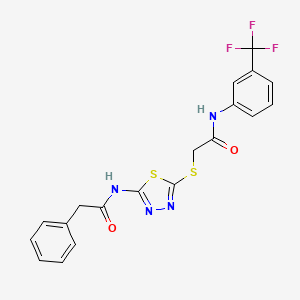
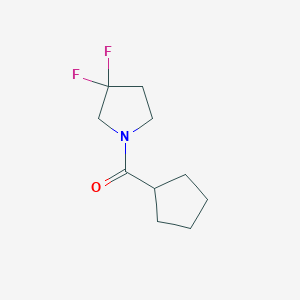
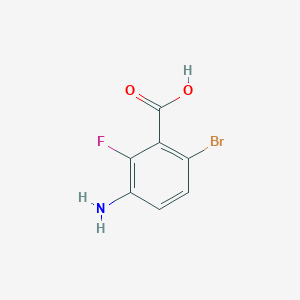
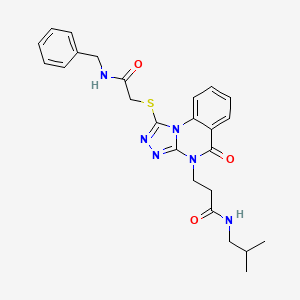
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2451437.png)
![[4-(2-Methylpropoxy)phenyl]methanol](/img/structure/B2451438.png)
![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2451441.png)
![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)